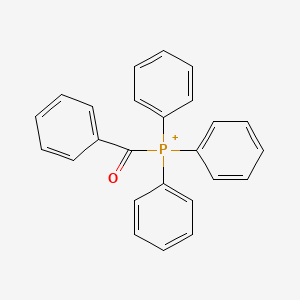

Phosphonium, benzoyltriphenyl-

Description

Benzoyltriphenylphosphonium refers to a class of quaternary phosphonium salts characterized by a benzoyl group attached to a triphenylphosphonium core. These compounds are synthesized via alkylation or acylation reactions of triphenylphosphine with benzoyl-containing reagents. For example, benzoyltriphenylphosphonium derivatives are often prepared through nucleophilic substitution or radical addition pathways, as seen in the synthesis of structurally analogous compounds . Their applications span organic synthesis, catalysis, and biomedicine due to their stability, ionic nature, and tunable reactivity .

Properties

CAS No. |

63971-64-2 |

|---|---|

Molecular Formula |

C25H20OP+ |

Molecular Weight |

367.4 g/mol |

IUPAC Name |

benzoyl(triphenyl)phosphanium |

InChI |

InChI=1S/C25H20OP/c26-25(21-13-5-1-6-14-21)27(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H/q+1 |

InChI Key |

ATPPSCXDVXXMPL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Phosphonium, benzoyltriphenyl- can be synthesized through the reaction of triphenylphosphine with benzoyl chloride. The reaction typically takes place in an inert solvent such as dichloromethane or chloroform, and it is often carried out at room temperature. The reaction proceeds via the formation of a phosphonium ylide intermediate, which then reacts with the benzoyl chloride to form the final product .

Industrial Production Methods: In industrial settings, the synthesis of phosphonium, benzoyltriphenyl- can be optimized by using microwave irradiation. This method significantly reduces the reaction time and increases the yield of the product. For example, the reaction can be carried out in the presence of tetrahydrofuran (THF) at 60°C for 30 minutes, resulting in high yields of the desired phosphonium salt .

Chemical Reactions Analysis

Types of Reactions: Phosphonium, benzoyltriphenyl- primarily undergoes substitution reactions, particularly in the context of the Wittig reaction. In this reaction, the phosphonium salt reacts with an aldehyde or ketone to form an alkene and triphenylphosphine oxide .

Common Reagents and Conditions: The Wittig reaction typically requires a strong base such as sodium hydride (NaH) or butyllithium (BuLi) to deprotonate the phosphonium salt and generate the ylide intermediate. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) or diethyl ether .

Major Products: The major product of the Wittig reaction involving phosphonium, benzoyltriphenyl- is an alkene. The specific structure of the alkene depends on the nature of the aldehyde or ketone used in the reaction .

Scientific Research Applications

Phosphonium, benzoyltriphenyl- has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the formation of carbon-carbon double bonds via the Wittig reaction. Additionally, it serves as a phase-transfer catalyst in various organic reactions .

In the field of medicinal chemistry, phosphonium, benzoyltriphenyl- is used in the synthesis of biologically active compounds, including potential drug candidates. It has also been employed in the development of new materials, such as luminescent copper complexes and porous organic ligands .

Mechanism of Action

The mechanism of action of phosphonium, benzoyltriphenyl- in the Wittig reaction involves the formation of a phosphonium ylide intermediate. This ylide then undergoes a [2+2] cycloaddition with the carbonyl compound to form a four-membered oxaphosphetane intermediate. The oxaphosphetane subsequently decomposes to yield the desired alkene and triphenylphosphine oxide .

Comparison with Similar Compounds

Structural Analogues

Benzoyltriphenylphosphonium shares structural similarities with other triphenylphosphonium salts but differs in the substituent group. Key analogues include:

- Benzyltriphenylphosphonium chloride : Features a benzyl group instead of benzoyl. The absence of the carbonyl moiety reduces its electrophilicity and alters its solubility in polar solvents .

- Ethyltriphenylphosphonium bromide : Contains a short alkyl chain, enhancing hydrophobicity compared to benzoyltriphenylphosphonium .

- (4-Carboxybutyl)triphenylphosphonium bromide : Includes a carboxylic acid-functionalized alkyl chain, enabling applications in targeted drug delivery due to improved water solubility .

Table 1: Structural and Physical Properties

Table 2: Antioxidant Activity (Inhibition Rates)

Cholinesterase Inhibition

Unlike acetylcholinesterase (AChE) inhibitors such as neostigmine, benzoyltriphenylphosphonium derivatives exhibit weak AChE inhibition (~10% of conventional phosphonium salts) but show selectivity for butyrylcholinesterase (BChE). This contrasts with alkyltriphenylphosphonium betaines , which inhibit BChE more effectively .

Table 3: Enzymatic Inhibition Profiles

| Compound | AChE Inhibition | BChE Inhibition | Selectivity |

|---|---|---|---|

| Benzoyltriphenylphosphonium | Low | Moderate | BChE |

| Alkyltriphenylphosphonium | Very low | High | BChE |

| Neostigmine | High | Low | AChE |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.